N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide
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Overview
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Halogenating agents like chlorine or bromine, and solvents such as acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and reduced forms of the original compound .
Scientific Research Applications
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide
- N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(quinolin-2-ylmethylamino)pyridine-3-carboxamide
- N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-3-ylmethylamino)pyridine-3-carboxamide
Uniqueness
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and pyridine rings provide a versatile framework for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyridin-2-ylmethylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-14-12-25-17(23-14)11-22-18(24)13-6-7-16(20-9-13)21-10-15-5-3-4-8-19-15/h3-9,12H,2,10-11H2,1H3,(H,20,21)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGFZWUQUHXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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